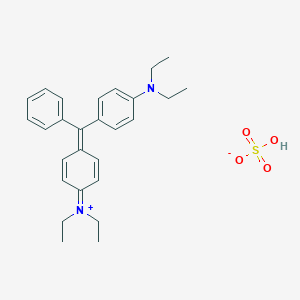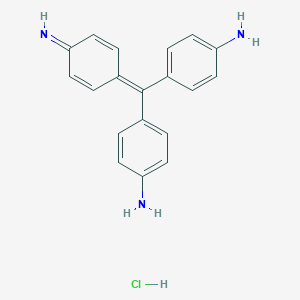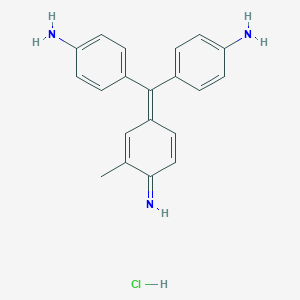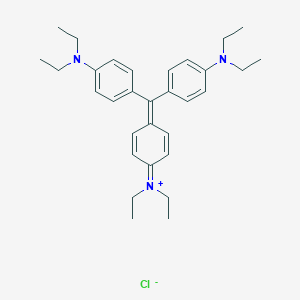
Boc-pro-dphe-gly-nhet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-pro-dphe-gly-nhet is a synthetic compound used primarily in organic chemistry and biochemistry. It is a peptide derivative that includes a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The Boc group is used to protect the amine group of the amino acids during the coupling reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected peptide is then cleaved from the resin and deprotected using strong acids like trifluoroacetic acid in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-pro-dphe-gly-nhet undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HATU or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: HATU or DIC in the presence of a base like DIPEA.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, oxidized or reduced derivatives, and coupled peptide chains.
Scientific Research Applications
Boc-pro-dphe-gly-nhet has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide involves the protection and deprotection of amine groups during peptide synthesis. The Boc group protects the amine group from unwanted reactions, allowing for selective coupling of amino acids. Upon deprotection, the free amine group can participate in further reactions, facilitating the formation of the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected peptides: Use fluorenylmethyloxycarbonyl (Fmoc) as a protecting group.
Cbz-protected peptides: Use carbobenzyloxy (Cbz) as a protecting group.
Uniqueness
Boc-pro-dphe-gly-nhet is unique due to its use of the Boc protecting group, which is stable under basic conditions but can be easily removed under acidic conditions. This makes it particularly useful in multi-step syntheses where selective deprotection is required .
Properties
CAS No. |
125768-11-8 |
|---|---|
Molecular Formula |
C23H32N4O5 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(Z)-3-[[2-(ethylamino)-2-oxoethyl]amino]-3-oxo-1-phenylprop-1-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H32N4O5/c1-5-24-19(28)15-25-20(29)17(14-16-10-7-6-8-11-16)26-21(30)18-12-9-13-27(18)22(31)32-23(2,3)4/h6-8,10-11,14,18H,5,9,12-13,15H2,1-4H3,(H,24,28)(H,25,29)(H,26,30)/b17-14-/t18-/m0/s1 |
InChI Key |
YVPSQTILRMLJPC-DNKLCNGGSA-N |
SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Isomeric SMILES |
CCNC(=O)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C |
Canonical SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
sequence |
PXG |
Synonyms |
Boc-Pro-dPhe-Gly-NHEt tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)









